3-O-Acetylpinobanksin; Pinobanksin 3-O-acetate; Pinobanksin 3-acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-O-Acetylpinobanksin typically involves the acetylation of pinobanksin. This process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine . The reaction is usually conducted under reflux conditions to ensure complete acetylation.
Industrial Production Methods: Industrial production of 3-O-Acetylpinobanksin involves the extraction of pinobanksin from natural sources followed by its chemical modification. The extraction process often employs organic solvents like ethanol or methanol to isolate pinobanksin from plant materials. The isolated pinobanksin is then subjected to acetylation using acetic anhydride and a suitable catalyst .
Chemical Reactions Analysis
Types of Reactions: 3-O-Acetylpinobanksin undergoes various chemical reactions, including:
Oxidation: This reaction can convert 3-O-Acetylpinobanksin into its corresponding quinone derivative.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can replace the acetyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like hydroxylamine or hydrazine can be employed for substitution reactions.
Major Products: The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted compounds depending on the reagents used .
Scientific Research Applications
3-O-Acetylpinobanksin has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of flavonoids and their derivatives.
Biology: The compound’s antioxidant properties make it a valuable tool in studying oxidative stress and its effects on biological systems.
Mechanism of Action
The mechanism of action of 3-O-Acetylpinobanksin involves its ability to donate electrons, thereby neutralizing free radicals and preventing oxidative damage . It also inhibits the peroxidation of low-density lipoprotein (LDL), which is crucial in preventing atherosclerosis . The compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
- Pinobanksin
- Pinobanksin 3-O-propanoate
- Pinobanksin 3-O-butyrate
- Pinobanksin 3-O-pentanoate
- 3,7-O-Diacetylpinobanksin
Comparison: 3-O-Acetylpinobanksin stands out due to its strong antioxidant properties and its ability to inhibit LDL peroxidation. Compared to its analogs, it has shown superior anti-inflammatory and anti-cancer activities . The presence of the acetyl group enhances its lipophilicity, making it more effective in penetrating biological membranes .
Properties
IUPAC Name |
(5,7-dihydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-3-yl) acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O6/c1-9(18)22-17-15(21)14-12(20)7-11(19)8-13(14)23-16(17)10-5-3-2-4-6-10/h2-8,16-17,19-20H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYHZSNSMVEQEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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